L-Cefadroxil-d4 (trifluoroacetate)
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Overview
Description
L-Cefadroxil-d4 (trifluoroacetate) is a deuterium-labeled derivative of L-Cefadroxil, a first-generation cephalosporin antibiotic. This compound is primarily used in scientific research as a stable isotope-labeled standard for quantifying L-Cefadroxil in various biological and chemical assays . The incorporation of deuterium atoms into the molecule enhances its stability and allows for precise tracking in pharmacokinetic and metabolic studies .
Preparation Methods
The synthesis of L-Cefadroxil-d4 (trifluoroacetate) involves the deuteration of L-Cefadroxil. The process typically includes the following steps:
Trifluoroacetate Formation: The deuterated L-Cefadroxil is then reacted with trifluoroacetic acid to form the trifluoroacetate salt.
Chemical Reactions Analysis
L-Cefadroxil-d4 (trifluoroacetate) undergoes similar chemical reactions as its non-deuterated counterpart, L-Cefadroxil. These reactions include:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in typical laboratory settings.
Substitution: Nucleophilic substitution reactions can occur at the amine or hydroxyl groups of the molecule.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
L-Cefadroxil-d4 (trifluoroacetate) has several scientific research applications:
Pharmacokinetic Studies: Used as an internal standard in mass spectrometry to quantify L-Cefadroxil levels in biological samples.
Metabolic Studies: Helps in tracking the metabolic pathways and degradation products of L-Cefadroxil in vivo and in vitro.
Drug Development: Assists in the development of new cephalosporin antibiotics by providing insights into the pharmacokinetics and metabolism of L-Cefadroxil.
Analytical Chemistry: Used in the calibration of analytical instruments and validation of analytical methods.
Mechanism of Action
L-Cefadroxil-d4 (trifluoroacetate) exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which are essential for cell wall integrity . This leads to cell lysis and death of the bacteria. The deuterium labeling does not significantly alter the mechanism of action compared to the non-deuterated L-Cefadroxil .
Comparison with Similar Compounds
L-Cefadroxil-d4 (trifluoroacetate) is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in research applications. Similar compounds include:
L-Cefadroxil: The non-deuterated form, used as an antibiotic.
Cefadroxil-d4: Another deuterium-labeled derivative, but not in the trifluoroacetate form.
Other Cephalosporins: Such as cephalexin and cefazolin, which have similar antibiotic properties but lack the deuterium labeling.
L-Cefadroxil-d4 (trifluoroacetate) stands out due to its specific use in research for tracking and quantification purposes .
Properties
Molecular Formula |
C18H18F3N3O7S |
---|---|
Molecular Weight |
481.4 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2S)-2-amino-2-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C16H17N3O5S.C2HF3O2/c1-7-6-25-15-11(14(22)19(15)12(7)16(23)24)18-13(21)10(17)8-2-4-9(20)5-3-8;3-2(4,5)1(6)7/h2-5,10-11,15,20H,6,17H2,1H3,(H,18,21)(H,23,24);(H,6,7)/t10-,11+,15+;/m0./s1/i2D,3D,4D,5D; |
InChI Key |
PQRAWSCYCASBIK-JZZGRMIFSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[C@@H](C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C)C(=O)O)N)[2H])[2H])O)[2H].C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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